tert-butyl 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
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Description
Scientific Research Applications
Synthetic Methods and Chemical Transformations
The compound has been used in various synthetic approaches and chemical transformations. Moskalenko and Boev (2014) described the synthesis of tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate, a related compound, and its subsequent reactions to form complex structures, showcasing the versatility of tert-butyl pyridine derivatives in organic synthesis (Moskalenko & Boev, 2014). Additionally, Jarugu et al. (2018) optimized a large-scale synthesis for a structurally similar intermediate, highlighting its importance in the synthesis of nicotinic acetylcholine receptor agonists (Jarugu et al., 2018).
Crystal Structure Analysis
The compound's derivatives have been subject to crystal structure analyses to understand their molecular conformations and interactions. Dazie et al. (2017) investigated the structure of 2-tert-butyl-2,3-dihydro-1H-benzo[c]pyrrol-1-one, offering insights into the planarity of substituted pyrrole rings, which can provide valuable information for designing compounds with desired physical and chemical properties (Dazie et al., 2017).
properties
IUPAC Name |
tert-butyl 2,3-dihydropyrrolo[3,2-c]pyridine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-12(2,3)16-11(15)14-7-5-9-8-13-6-4-10(9)14/h4,6,8H,5,7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYVCYBCSPBEFJR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C1C=CN=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90452175 |
Source
|
Record name | tert-butyl 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90452175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate | |
CAS RN |
219834-81-8 |
Source
|
Record name | tert-butyl 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90452175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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